1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine
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Overview
Description
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.23179083 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological and Therapeutic Uses of Piperidine Derivatives
Piperidine and its derivatives have been extensively studied for their pharmacological properties and therapeutic applications. For instance, compounds featuring the piperidine moiety have been reported to possess a range of biological activities, including antimicrobial, anticonvulsant, and antiepileptic properties. One of the derivatives, Antiepilepsirine, is an antiepileptic drug used in treating various types of epilepsy and has been found effective in China (Pei, 1983). Furthermore, the anticonvulsant action of certain piperazine derivatives is noted to be potent, suggesting a promising avenue for the development of new antiepileptic drugs.
Chemical and Biological Research
Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have been evaluated for their selectivity and potency, highlighting the importance of piperidine-based compounds in understanding drug-drug interactions and metabolism (Khojasteh et al., 2011). Additionally, research on nucleophilic aromatic substitution of the nitro-group with piperidine provides valuable insights into reaction mechanisms and potential synthetic applications (Pietra & Vitali, 1972).
Bioavailability Enhancement
The bioavailability-enhancing properties of piperine, a major component of black pepper, underscore the role of piperidine derivatives in improving the efficacy of therapeutic drugs and phytochemicals (Srinivasan, 2007). This effect is partially attributed to its impact on the ultrastructure of intestinal brush borders, demonstrating the potential of piperidine derivatives in pharmaceutical formulations.
Antibacterial and Antifungal Activities
Essential oils from Neotropical Piper species, which include piperidine compounds, have shown significant antimicrobial properties against fungi and bacteria. These findings contribute to the exploration of Piper species as natural and alternative sources to treat human diseases, highlighting the therapeutic potential of piperidine derivatives in antimicrobial applications (da Silva et al., 2017).
Mechanism of Action
The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Future Directions
Piperidine derivatives continue to be a rich source of potential drugs, and their synthesis and biological evaluation remain active areas of research . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Properties
IUPAC Name |
1-[4-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-15(24)21-9-5-16(6-10-21)19(25)23-8-3-4-17(14-23)18-20-7-11-22(18)12-13-26-2/h7,11,16-17H,3-6,8-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTWGMRPYMKQIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C3=NC=CN3CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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